molecular formula C10H8ClNO4 B1212056 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl carbonochloridate CAS No. 99502-89-3

1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl carbonochloridate

Cat. No.: B1212056
CAS No.: 99502-89-3
M. Wt: 241.63 g/mol
InChI Key: WZSYICREJGEVIT-UHFFFAOYSA-N
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Description

1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl carbonochloridate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structural features, which include a methano-bridged isoindole core and a chlorocarbonyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl carbonochloridate typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.

    Functional Group Introduction: Incorporation of the chlorocarbonyl group using reagents such as phosgene or its derivatives.

    Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the chlorocarbonyl group to other functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoindole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development.

Medicine

The compound or its derivatives may have therapeutic potential, particularly if they exhibit bioactivity against specific targets.

Industry

In the industrial sector, this compound could be used in the production of polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl carbonochloridate involves its interaction with molecular targets such as enzymes or receptors. The chlorocarbonyl group may play a crucial role in binding to these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole cores but different functional groups.

    Chlorocarbonyl Compounds: Molecules containing the chlorocarbonyl functional group but with different core structures.

Uniqueness

The uniqueness of 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl carbonochloridate lies in its combination of a methano-bridged isoindole core and a chlorocarbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-10(15)16-12-8(13)6-4-1-2-5(3-4)7(6)9(12)14/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSYICREJGEVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912681
Record name 2-[(Chlorocarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99502-89-3
Record name N-Chlorocarbonyloxy-5-norborene-2,3,-dicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099502893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Chlorocarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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